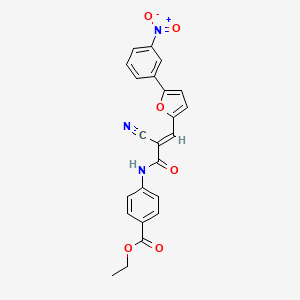

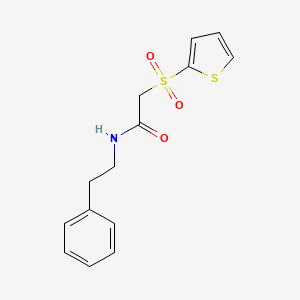

![molecular formula C23H21N3O2 B2844049 3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide CAS No. 314076-18-1](/img/structure/B2844049.png)

3-(9H-carbazol-9-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbazole-based compounds are often used in the field of organic electronics due to their unique optoelectronic properties . They are known for their high carrier mobility and photochemical stability .

Molecular Structure Analysis

Carbazole-based compounds typically have a stereo-regular polymeric backbone. The pendant carbazole based monomer facilitates the polymeric unit with charge transferring properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, carbazole-based compounds are known for their high charge carrier mobility and photochemical stability .Scientific Research Applications

Bioinformatics and Neurodegenerative Disease Treatment

Research has explored the synthesis and bioinformatic characterization of new Schiff bases, focusing on their applicability in treating neurodegenerative diseases like Alzheimer's. These compounds, synthesized using microwave irradiation and characterized spectrally, showed drug-likeness features and potential as neuropsychiatric drugs through bioinformatics tools. One particular compound demonstrated high potential for neurodegenerative disorders treatment, indicating its promising application in this field (Avram et al., 2021).

Anticancer Activity

Another study synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, investigating their antioxidant and anticancer activities. These compounds displayed significant cytotoxicity against human glioblastoma and breast cancer cell lines, with one compound identified as particularly active against glioblastoma U-87, showcasing the therapeutic potential of these derivatives in cancer treatment (Tumosienė et al., 2020).

Electrochemical and Electrochromic Properties

The electrochemical and electrochromic properties of 3,6 linked polycarbazole derivatives were examined, revealing that the introduction of different acceptor groups and copolymerization affects these properties. This research suggests applications in the development of materials with specific electrochromic behaviors, which could be utilized in smart windows or display technologies (Hu et al., 2013).

Antimicrobial Activities

A study on the synthesis and antimicrobial activities of 9H-carbazole derivatives highlighted their potential as antimicrobial agents. The research focused on the treatment of carbazole with various reagents to prepare new heterocyclic derivatives, which were then evaluated for their antimicrobial properties, indicating their usefulness in developing new antimicrobial compounds (Salih et al., 2016).

Organic Electronics

Another area of application involves the synthesis of a non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities for bulk-heterojunction devices. This novel compound showed excellent solubility, thermal stability, and a high open-circuit voltage when tested in solution-processable bulk-heterojunction devices, indicating its potential use in organic electronics (Raynor et al., 2016).

Mechanism of Action

Future Directions

Carbazole-based compounds have shown tremendous potential for application in light-emitting diodes (LEDs) due to their unique and remarkable optoelectronic properties . They could also be used in the fabrication of a variety of devices which include organic light emitting diodes (OLEDs), photovoltaic cells and memory based devices .

properties

IUPAC Name |

3-carbazol-9-yl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-16(17-8-4-7-13-22(17)27)24-25-23(28)14-15-26-20-11-5-2-9-18(20)19-10-3-6-12-21(19)26/h2-13,27H,14-15H2,1H3,(H,25,28)/b24-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKWSXFVDWSRDK-LFVJCYFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)CCN1C2=CC=CC=C2C3=CC=CC=C31)/C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(9H-carbazol-9-yl)-N'-(1-(2-hydroxyphenyl)ethylidene)propanehydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2843979.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2843981.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2843982.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide](/img/structure/B2843983.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2843984.png)

![5-(4-fluorophenyl)-6-methyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2843986.png)

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)-3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843988.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2843989.png)